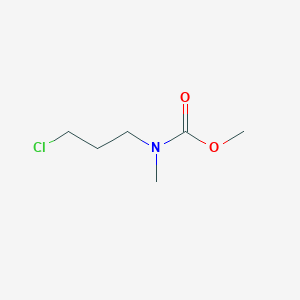

Methyl(3-chloropropyl)methylcarbamate

CAS No.:

Cat. No.: VC14075830

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO2 |

|---|---|

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | methyl N-(3-chloropropyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C6H12ClNO2/c1-8(5-3-4-7)6(9)10-2/h3-5H2,1-2H3 |

| Standard InChI Key | BQFOVIOSQDLVGH-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCCCl)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl(3-chloropropyl)methylcarbamate belongs to the carbamate class, featuring a carbamate backbone () modified with a methyl ester and -methyl-3-chloropropyl substituents. Its IUPAC name is methyl -methyl--(3-chloropropyl)carbamate, and its structure is defined by the following attributes:

-

Molecular formula: .

-

Functional groups: Carbamate ester, chloropropyl chain, and -methyl group.

-

Stereochemistry: The absence of chiral centers simplifies its synthetic pathways .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

The synthesis of methyl(3-chloropropyl)methylcarbamate typically involves nucleophilic substitution or carbamate-forming reactions:

Primary Synthetic Routes

-

Reaction of Methyl Isocyanate with 3-Chloropropylamine:

This method requires controlled conditions to avoid side reactions .

-

Phosgene-Based Synthesis:

Phosgene reacts with -methyl-3-chloropropylamine to form the carbamate, though this method poses safety risks due to phosgene’s toxicity . -

Protecting Group Strategies:

tert-Butyl carbamates (e.g., tert-butyl -(3-chloropropyl)--methylcarbamate) are intermediates that can be deprotected to yield the target compound .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Methyl Isocyanate Route | 70–85 | High purity | Requires toxic intermediates |

| Phosgene Route | 60–75 | Scalability | Hazardous reagents |

| Protecting Group Approach | 80–90 | Mild conditions | Additional deprotection step |

Biological Activity and Toxicity

Carbamates, including methyl(3-chloropropyl)methylcarbamate, inhibit acetylcholinesterase (AChE), leading to neurotransmitter accumulation and neurotoxicity .

Mechanism of Action

Table 3: Toxicity Profile (Analogous Compounds)

| Compound | LD (Oral, Rat) | Key Toxic Effects |

|---|---|---|

| Methyl Carbamate | 500 mg/kg | Carcinogenic in rats |

| Propoxur | 41.9 mg/kg | Cholinergic crisis |

| Target Compound | Data pending | Neurotoxicity, irritation |

Applications in Industry and Research

Agricultural Use

-

Insecticidal Activity: Acts as a neurotoxin in pests, though less persistent than organophosphates .

-

Herbicide Intermediate: Modifies plant growth regulators via hydrolysis .

Comparative Analysis with Analogous Carbamates

Table 4: Structural and Functional Comparisons

| Compound | Substituents | Bioactivity | Solubility |

|---|---|---|---|

| Methyl(3-chloropropyl)methylcarbamate | -Me, 3-Cl-Pr | AChE inhibition | Low |

| Ethyl(3-chloropropyl)carbamate | -Et, 3-Cl-Pr | Lower neurotoxicity | Moderate |

| tert-Butyl(3-bromopropyl)carbamate | -t-Bu, 3-Br-Pr | Enhanced stability | High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume